Cas no 1010808-43-1 (1,3-Thiazol-5-ylmethyl N-(1S,2S,4S)-4-(acetylamino)-1-benzyl-2-hydroxy-5-phenylpentylcarbamate)
1010808-43-1 structure
Product Name:1,3-Thiazol-5-ylmethyl N-(1S,2S,4S)-4-(acetylamino)-1-benzyl-2-hydroxy-5-phenylpentylcarbamate
CAS-Nr.:1010808-43-1
MF:C25H29N3O4S
MW:467.580465078354
CID:1060577
PubChem ID:71752515
Update Time:2025-04-20
1,3-Thiazol-5-ylmethyl N-(1S,2S,4S)-4-(acetylamino)-1-benzyl-2-hydroxy-5-phenylpentylcarbamate Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 1,3-Thiazol-5-ylmethyl N-[(1S,2S,4S)-4-(acetylamino)-1-benzyl-2-hydroxy-5-phenylpentyl]carbamate
- 1,3-Thiazol-5-ylmeth
- 1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-5-acetamido-3-hydroxy-1,6-diphenylhexan-2-yl]carbamate
- Ritonavir USP IMpurity A
- N-[(1S,2S,4S)-4-(AcetylaMino)-2-hydroxy-5-phenyl-1-(phenylMethyl)pentyl]carbaMic Acid 5-ThiazolylMethyl Ester
- Thiazol-5-ylmethyl ((2S,3S,5S)-5-acetamido-3-hydroxy-1,6-diphenylhexan-2-yl)carbamate
- Thiazol-5-ylmethyl ((1S,2S,4S)-4-(acetylamino)-1-benzyl-2-hydroxy-5-phenylpentyl)carbamate
- 1010808-43-1
- DB-322665
- Carbamic acid, N-((1S,2S,4S)-4-(acetylamino)-2-hydroxy-5-phenyl-1-(phenylmethyl)pentyl)-, 5-thiazolylmethyl ester
- RITONAVIR IMPURITY C [EP IMPURITY]
- 1,3-Thiazol-5-ylmethyl N-((1S,2S,4S)-4-(acetylamino)-1-benzyl-2-hydroxy-5-phenylpentyl)carbamate
- Ritonavir impurity, acetamidoalcohol- [USP]
- Q27270683
- Ritonavir impurity C [EP]
- DTXSID60143725
- (1,3-thiazol-5-yl)methyl N-[(2S,3S,5S)-5-acetamido-3-hydroxy-1,6-diphenylhexan-2-yl]carbamate
- Carbamic acid, N-[(1S,2S,4S)-4-(acetylamino)-2-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]-, 5-thiazolylmethyl ester; 1,3-Thiazol-5-ylmethyl N-[(1S,2S,4S)-4-(acetylamino)-1-benzyl-2-hydroxy-5-phenylpentyl]carbamate; 1,3-Thiazol-5-ylmethyl N-[(1S,2S,4S)-4-(ac
- RITONAVIR IMPURITY, ACETAMIDOALCOHOL- [USP IMPURITY]
- 8KV2H7R99M
- UNII-8KV2H7R99M
- Thiazol-5-ylMethyl N-[(2S,3S,5S)-5-AcetaMido-3-hydroxy-1,6-diphenylhexan-2-yl CarbaMate
- 1,3-Thiazol-5-ylmethyl N-(1S,2S,4S)-4-(acetylamino)-1-benzyl-2-hydroxy-5-phenylpentylcarbamate
-
- Inchi: 1S/C25H29N3O4S/c1-18(29)27-21(12-19-8-4-2-5-9-19)14-24(30)23(13-20-10-6-3-7-11-20)28-25(31)32-16-22-15-26-17-33-22/h2-11,15,17,21,23-24,30H,12-14,16H2,1H3,(H,27,29)(H,28,31)/t21-,23-,24-/m0/s1
- InChI-Schlüssel: LGKRKMCCXYIVTI-XWGVYQGASA-N
- Lächelt: S1C=NC=C1COC(N[C@@H](CC1C=CC=CC=1)[C@H](C[C@H](CC1C=CC=CC=1)NC(C)=O)O)=O
Berechnete Eigenschaften
- Genaue Masse: 467.18787759g/mol
- Monoisotopenmasse: 467.18787759g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 3
- Anzahl der Akzeptoren für Wasserstoffbindungen: 6
- Schwere Atomanzahl: 33
- Anzahl drehbarer Bindungen: 12
- Komplexität: 596
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 3
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topologische Polaroberfläche: 129Ų
Experimentelle Eigenschaften
- Dichte: 1.245±0.06 g/cm3 (20 ºC 760 Torr),
- Löslichkeit: Fast unlöslich (0,022 g/l) (25°C),
1,3-Thiazol-5-ylmethyl N-(1S,2S,4S)-4-(acetylamino)-1-benzyl-2-hydroxy-5-phenylpentylcarbamate Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| TRC | T344290-10mg |
1,3-Thiazol-5-ylmethyl N-[(1S,2S,4S)-4-(acetylamino)-1-benzyl-2-hydroxy-5-phenylpentyl]carbamate |
1010808-43-1 | 10mg |
$75.00 | 2023-05-17 | ||
| TRC | T344290-50mg |
1,3-Thiazol-5-ylmethyl N-[(1S,2S,4S)-4-(acetylamino)-1-benzyl-2-hydroxy-5-phenylpentyl]carbamate |
1010808-43-1 | 50mg |
$167.00 | 2023-05-17 | ||
| TRC | T344290-250mg |
1,3-Thiazol-5-ylmethyl N-[(1S,2S,4S)-4-(acetylamino)-1-benzyl-2-hydroxy-5-phenylpentyl]carbamate |
1010808-43-1 | 250mg |
$385.00 | 2023-05-17 | ||
| TRC | T344290-500mg |
1,3-Thiazol-5-ylmethyl N-[(1S,2S,4S)-4-(acetylamino)-1-benzyl-2-hydroxy-5-phenylpentyl]carbamate |
1010808-43-1 | 500mg |
$661.00 | 2023-05-17 | ||
| TRC | T344290-1g |
1,3-Thiazol-5-ylmethyl N-[(1S,2S,4S)-4-(acetylamino)-1-benzyl-2-hydroxy-5-phenylpentyl]carbamate |
1010808-43-1 | 1g |
$ 800.00 | 2023-09-05 | ||
| TRC | T344290-1000mg |
1,3-Thiazol-5-ylmethyl N-[(1S,2S,4S)-4-(acetylamino)-1-benzyl-2-hydroxy-5-phenylpentyl]carbamate |
1010808-43-1 | 1g |
$1166.00 | 2023-05-17 | ||
| Biosynth | KQB80843-1 mg |
1,3-Thiazol-5-ylmethyl N-[(1S,2S,4S)-4-(acetylamino)-1-benzyl-2-hydroxy-5-phenylpentyl]carbamate |
1010808-43-1 | 1mg |
$75.00 | 2023-01-04 | ||
| Biosynth | KQB80843-5 mg |
1,3-Thiazol-5-ylmethyl N-[(1S,2S,4S)-4-(acetylamino)-1-benzyl-2-hydroxy-5-phenylpentyl]carbamate |
1010808-43-1 | 5mg |
$243.75 | 2023-01-04 | ||
| Biosynth | KQB80843-10 mg |
1,3-Thiazol-5-ylmethyl N-[(1S,2S,4S)-4-(acetylamino)-1-benzyl-2-hydroxy-5-phenylpentyl]carbamate |
1010808-43-1 | 10mg |
$390.00 | 2023-01-04 | ||
| Biosynth | KQB80843-25 mg |
1,3-Thiazol-5-ylmethyl N-[(1S,2S,4S)-4-(acetylamino)-1-benzyl-2-hydroxy-5-phenylpentyl]carbamate |
1010808-43-1 | 25mg |
$731.25 | 2023-01-04 |
1,3-Thiazol-5-ylmethyl N-(1S,2S,4S)-4-(acetylamino)-1-benzyl-2-hydroxy-5-phenylpentylcarbamate Verwandte Literatur
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
-
Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
-
Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
1010808-43-1 (1,3-Thiazol-5-ylmethyl N-(1S,2S,4S)-4-(acetylamino)-1-benzyl-2-hydroxy-5-phenylpentylcarbamate) Verwandte Produkte
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Empfohlene Lieferanten
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Mitglied
CN Lieferant
Großmenge
烟台朗裕新材料科技有限公司
Gold Mitglied
CN Lieferant
Reagenz
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
上海嵘奥生物技术有限公司
Gold Mitglied
CN Lieferant
Reagenz